molecular formula C26H28N2O6 B11602116 Diethyl 2,6-diamino-4-(4-butylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Diethyl 2,6-diamino-4-(4-butylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Cat. No.: B11602116
M. Wt: 464.5 g/mol
InChI Key: MEQWHKCHXIGQTB-UHFFFAOYSA-N
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Description

Diethyl 2,6-diamino-4-(4-butylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system. The presence of amino groups and ester functionalities further enhances its reactivity and versatility in chemical synthesis and research.

Preparation Methods

The synthesis of diethyl 2,6-diamino-4-(4-butylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the butylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Esterification: The final step involves the esterification of carboxylic acid groups with ethanol to form the diethyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Diethyl 2,6-diamino-4-(4-butylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the ester groups to alcohols or the amino groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

Diethyl 2,6-diamino-4-(4-butylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2,6-diamino-4-(4-butylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Compared to these compounds, diethyl 2,6-diamino-4-(4-butylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is unique due to the presence of the butylphenyl group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

diethyl 2,6-diamino-4-(4-butylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C26H28N2O6/c1-4-7-8-14-9-11-15(12-10-14)18-20-17(33-24(28)21(20)26(30)32-6-3)13-16-19(25(29)31-5-2)23(27)34-22(16)18/h9-13H,4-8,27-28H2,1-3H3

InChI Key

MEQWHKCHXIGQTB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=C3C(=CC4=C2C(=C(O4)N)C(=O)OCC)C(=C(O3)N)C(=O)OCC

Origin of Product

United States

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